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Compound of Interest

Compound Name:
4-bromo-2-chloro-1-

methoxybenzene

CAS No.: 50638-47-6

Cat. No.: B041808 Get Quote

Executive Summary & Chemical Context
4-Bromo-2-chloroanisole (CAS: 50638-47-6) is a trisubstituted benzene derivative

characterized by a methoxy group (-OCH₃) directing the aromatic ring chemistry, flanked by

chlorine and bromine substituents.[1][2][3]

In drug development, this molecule is a high-value scaffold.[1][2] The distinct reactivity profiles

of the aryl bromide (highly reactive to Pd-catalyzed insertion) and the aryl chloride (less

reactive) allow for chemoselective functionalization.[1][2] Accurate IR characterization is

essential to validate the integrity of the methoxy ether linkage and the halogenation pattern

prior to downstream coupling.[1][2]

Chemical Identity & Physical State[1][2][4][5]
IUPAC Name: 4-bromo-2-chloro-1-methoxybenzene[1][2]

Molecular Formula: C₇H₆BrClO[1][2][4][5][6]

Physical State: Liquid or low-melting solid (MP ~32–34°C).[1][2]

Key Hazards: Skin and eye irritant; handle with standard organohalide safety protocols.[1][2]
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Experimental Protocol: Data Acquisition
To ensure "Trustworthiness" in your spectral data, the sampling method must account for the

compound's low melting point.[1][2]

Sampling Methodology
Recommended Technique: Attenuated Total Reflectance (ATR) Given the compound's

tendency to exist as a liquid or supercooled liquid at room temperature, ATR is superior to KBr

pellets (which may result in moisture bands or melting during compression).[1][2]

Step-by-Step Acquisition Workflow:

Crystal Selection: Use a Diamond or ZnSe ATR crystal (Diamond is preferred for durability

against halogens).[1][2]

Background: Collect a 32-scan background spectrum of the clean, dry crystal.[1][2]

Deposition: Apply 10–20 µL of neat 4-bromo-2-chloroanisole to the crystal center.

Pathlength Control: Lower the pressure arm to ensure intimate contact (essential for the

viscous liquid film).[1][2]

Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Cleaning: Clean the crystal immediately with isopropanol to prevent halogen corrosion of the

metal housing.[1][2]

Analytical Workflow Diagram
The following diagram outlines the logical flow from sample preparation to spectral validation.

Sample: 4-Bromo-2-chloroanisole Physical State Check
(Liquid/Low-Melt Solid)

ATR Deposition
(Diamond Crystal)

Neat Liquid FTIR Acquisition
(4000-400 cm⁻¹)

Baseline Correction &
Atmospheric Suppression

Band Assignment &
QC Validation

Click to download full resolution via product page
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Figure 1: Standardized workflow for acquiring high-fidelity IR data of liquid/low-melting

organohalides.

Spectral Interpretation & Band Assignment
The spectrum of 4-bromo-2-chloroanisole is dominated by the interplay between the electron-

donating methoxy group (resonance effect) and the electron-withdrawing halogens (inductive

effect).[1][2]

High-Frequency Region (4000 – 2800 cm⁻¹)
This region differentiates the aromatic ring protons from the aliphatic methyl protons of the

anisole group.[1][2]

3100 – 3000 cm⁻¹ (Weak):Aromatic C–H Stretching.

Mechanism:[1][2][4] Stretching vibration of the three protons on the benzene ring (H3, H5,

H6).[1][2]

Note: Often appears as a weak shoulder due to the heavy halogen substitution reducing

the number of C-H bonds.[1][2]

3000 – 2800 cm⁻¹ (Medium):Aliphatic C–H Stretching (-OCH₃).

2960–2940 cm⁻¹:[1][2][3] Asymmetric stretching of the methyl group.[1][2]

~2835 cm⁻¹:[1][2]Diagnostic Anisole Band. Symmetric C-H stretching. This band is highly

characteristic of methoxy-benzenes and is often sharp and distinct from other aliphatic C-

H bands.[1][2]

Fingerprint & Functional Group Region (1600 – 400
cm⁻¹)
This is the critical region for confirming the 1,2,4-substitution pattern and the presence of

halogens.[1][2]

A. Aromatic Ring Modes[1][2]
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1590 – 1570 cm⁻¹ & 1480 – 1460 cm⁻¹:C=C Ring Stretching.

The halogen substitution splits the degeneracy of the benzene ring modes, typically

resulting in a doublet or multiple sharp bands in this region.[1][2]

B. The Ether Linkage (Critical for Anisoles)
1290 – 1230 cm⁻¹ (Very Strong):C(aryl)–O Asymmetric Stretch.[1][2]

This is typically the strongest band in the spectrum.[1][2] The conjugation of the oxygen

lone pair with the aromatic ring increases the bond order, shifting it to a higher frequency

compared to aliphatic ethers.[1][2]

1050 – 1030 cm⁻¹ (Strong):C(methyl)–O Symmetric Stretch.

Often appears as a sharp, intense band.[1][2]

C. Halogen-Carbon Stretching[1][2]
1080 – 1000 cm⁻¹:C(aryl)–Cl Stretch.

Assignment: Often coupled with in-plane C-H bending.[1][2] Look for a band distinct from

the C-O symmetric stretch.[1][2]

600 – 500 cm⁻¹:C(aryl)–Br Stretch.[1][2]

Assignment: Carbon-Bromine bonds are heavy and weak, appearing in the far fingerprint

region.[1][2] This band is crucial for distinguishing the brominated intermediate from a non-

brominated precursor.[1][2]

D. Substitution Pattern (1,2,4-Trisubstituted)
880 – 800 cm⁻¹:C–H Out-of-Plane (OOP) Bending.

1,2,4-trisubstituted benzenes typically show two strong bands in this region (one for the

isolated proton at position 3, and one for the adjacent protons at 5 and 6).[1][2]

Expected: One band ~870 cm⁻¹ and another ~810 cm⁻¹.[1][2]
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Summary of Diagnostic Bands
Frequency (cm⁻¹) Intensity Assignment

Structural
Significance

3090–3060 Weak Ar-H Stretch Indicates aromaticity.

2940, 2835 Medium Me-H Stretch

2835 cm⁻¹ confirms

the Methoxy (Anisole)

group.[1][2]

1580, 1475 Strong C=C Ring Stretch
Benzene skeletal

vibrations.

1250 ± 20 V. Strong C(aryl)-O Stretch
Primary confirmation

of the ether linkage.

1040 ± 10 Strong C(alkyl)-O Stretch

Secondary

confirmation of the

ether linkage.

870, 810 Strong C-H OOP Bend

Confirms 1,2,4-

trisubstitution pattern.

[1][2]

~1060 Medium C-Cl Stretch

Presence of Chlorine

(often mixed mode).[1]

[2]

~650-550 Medium/Strong C-Br Stretch

Presence of Bromine

(heavy atom mode).[1]

[2]

Mechanistic Logic: Vibrational Coupling
Understanding why the peaks appear where they do allows for better troubleshooting.[1][2] The

diagram below illustrates the vibrational logic, specifically how the mass of the halogens and

the resonance of the oxygen affect the spectrum.
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4-Bromo-2-chloroanisole
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(1,2,4-Substitution)

Resonance Effect
Increases C(aryl)-O Bond Order

Reduced Mass Effect
Lowers Frequency

Symmetry Breaking
Activates Ring Modes

C-O Stretch shifts up
(~1250 cm⁻¹)

C-Br Stretch in Far IR
(< 600 cm⁻¹)

Complex Fingerprint
(Split C=C bands)

Click to download full resolution via product page

Figure 2: Causal relationships between molecular structure and observed spectral features.[1]

[2]

Quality Control & Impurity Profiling
For drug development professionals, the IR spectrum is a tool for purity analysis.[1][2] Watch

for these common deviations:

Broad Band at 3400 cm⁻¹: Indicates Moisture (H₂O) or Phenolic Impurities.[1][2]

Cause: If the methylation was incomplete, the precursor (4-bromo-2-chlorophenol) may

remain.[1][2] Phenols have a broad O-H stretch.[1][2] Anisoles should not have an O-H

band.

Shifted Carbonyl (~1700 cm⁻¹): Indicates Oxidation or Starting Material.[1][2]
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Cause: Presence of aldehyde precursors if synthesized via methylation of aldehydes,

though less common for this specific target.[1][2]

Missing C-Br Band (<600 cm⁻¹): Indicates Debromination.[1][2]

Cause: If the sample was exposed to aggressive reducing conditions, the bromine may be

lost.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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